Canavalmine
Overview
Description
Canavalmine is a secondary amino compound found in certain leguminous plants, particularly in the seeds of species such as Canavalia gladiata, Canavalia ensiformis, and Canavalia brasiliensis . It is known for its unique structure and bioactive properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Canavalmine can be synthesized through the reaction of putrescine with spermidine under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound involves the extraction from the seeds of Canavalia species. The seeds are processed to isolate the compound, which is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Canavalmine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct bioactive properties.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical behavior.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its bioactivity
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Scientific Research Applications
Canavalmine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential anticancer, antimicrobial, and immunomodulatory properties.
Industry: Utilized in the development of natural pesticides and growth regulators.
Mechanism of Action
Canavalmine exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit nitric oxide synthase, leading to reduced production of nitric oxide, which plays a role in various physiological processes . Additionally, this compound can be incorporated into proteins in place of arginine, resulting in the formation of non-functional proteins that disrupt cellular functions .
Comparison with Similar Compounds
Canavalmine is structurally related to other non-protein amino acids such as canavanine and canaline. These compounds share similar bioactive properties but differ in their specific chemical structures and mechanisms of action . For example:
Canavanine: Similar to arginine but with an oxa group replacing a methylene bridge.
Canaline: Similar to ornithine but with distinct functional groups.
This compound’s unique structure and bioactivity make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N'-[3-(4-aminobutylamino)propyl]butane-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28N4/c12-6-1-3-8-14-10-5-11-15-9-4-2-7-13/h14-15H,1-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOHQCYUTFAJLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCNCCCCN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221097 | |
Record name | Canavalmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70862-15-6 | |
Record name | Canavalmine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70862-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Canavalmine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Canavalmine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Canavalmine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039429 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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